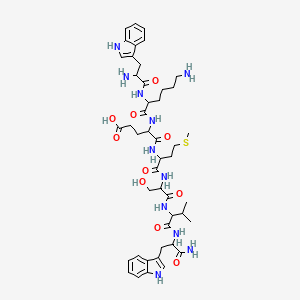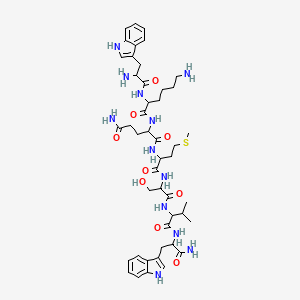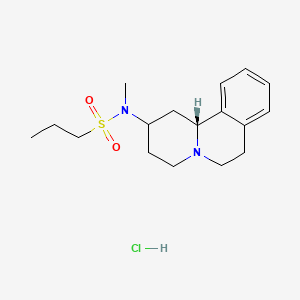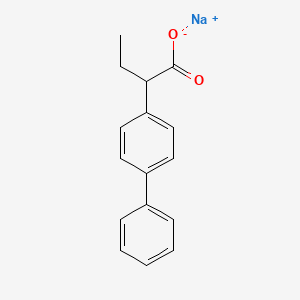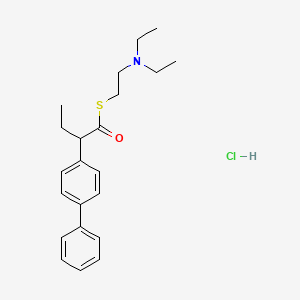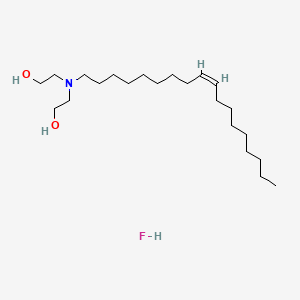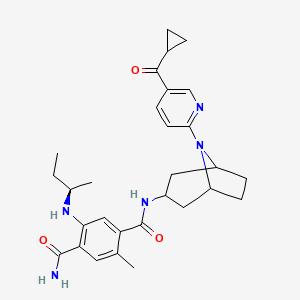
1-(2-fluorophenyl)-5-methyl-N-quinolin-2-yltriazole-4-carboxamide
Overview
Description
YW1159 is an inhibitor of Wnt signaling with an IC50 value of 1.2 nM in a reporter assay. It is not cytotoxic to HEK293 cells following incubations of up to 24 hours but cell viability is decreased in a concentration-dependent manner after 72 hours.
YW1159 is an inhibitor of Wnt signaling.
Scientific Research Applications
Inhibition of Wnt Signaling
YW1159 is known to be an inhibitor of Wnt signaling . The Wnt signaling pathway plays a crucial role in regulating cell proliferation, differentiation, and migration. Therefore, YW1159 could potentially be used in research related to these cellular processes.
Cancer Research
Given its role as a Wnt signaling inhibitor, YW1159 could be used in cancer research. Abnormal Wnt signaling is often associated with various types of cancers, so YW1159 could potentially be used to study the effects of inhibiting this pathway in cancer cells .
Cell Biology
YW1159 could be used in cell biology research, particularly in studies related to cell signaling . As it affects the Wnt signaling pathway, it could be used to study the effects of this pathway on various cellular functions.
Drug Development
YW1159 could potentially be used in the development of new drugs, particularly those targeting the Wnt signaling pathway . Its effects on this pathway could make it a potential candidate for drug development.
Toxicity Studies
YW1159 is not cytotoxic to HEK293 cells following incubations of up to 24 hours, but cell viability is decreased in a concentration-dependent manner after 72 hours . This property could make it useful in toxicity studies.
Metabolic Studies
In some studies, inhibitors of the Wnt/β-catenin signaling pathway have been shown to improve glucose and lipid metabolism . Therefore, YW1159 could potentially be used in research related to metabolic disorders.
Mechanism of Action
Target of Action
The primary target of YW1159 is the Wnt signaling pathway . This pathway plays a crucial role in cell proliferation, differentiation, and migration, and is often dysregulated in various diseases, including cancer .
Mode of Action
YW1159 acts as an inhibitor of the Wnt signaling pathway . It binds to key components of the pathway, thereby preventing the transmission of signals that would normally promote cell growth and division. This results in the suppression of the pathway’s activity .
Biochemical Pathways
By inhibiting the Wnt signaling pathway, YW1159 affects a number of downstream biochemical pathways. These include pathways involved in cell cycle regulation, apoptosis (programmed cell death), and cellular differentiation . The exact downstream effects can vary depending on the specific cell type and the context in which the compound is acting.
Pharmacokinetics
It is known that the compound is a crystalline solid with solubility in chloroform and dimethylformamide
Result of Action
The inhibition of the Wnt signaling pathway by YW1159 can lead to a variety of molecular and cellular effects. For instance, it can halt the proliferation of cells, induce apoptosis, and alter the differentiation state of cells . These effects can contribute to the compound’s potential therapeutic effects, such as its ability to inhibit tumor growth.
properties
IUPAC Name |
1-(2-fluorophenyl)-5-methyl-N-quinolin-2-yltriazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5O/c1-12-18(23-24-25(12)16-9-5-3-7-14(16)20)19(26)22-17-11-10-13-6-2-4-8-15(13)21-17/h2-11H,1H3,(H,21,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGUNLPOXKPCPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2F)C(=O)NC3=NC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-hydroxy-N-[(E)-[4-(N-phenylanilino)phenyl]methylideneamino]octanediamide](/img/structure/B611826.png)
